
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of borinic acid, substituted phenyl groups, and a pyridinyl ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester typically involves the reaction of borinic acid derivatives with substituted phenyl groups and pyridinyl ethyl ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, alcohols, and substituted phenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.
Wissenschaftliche Forschungsanwendungen
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester
- Boronic acids
- Borates
- Substituted phenyl derivatives
Uniqueness
This compound is unique due to its specific combination of borinic acid, substituted phenyl groups, and pyridinyl ethyl ester moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
872044-97-8 |
|---|---|
Molekularformel |
C21H20BCl2NO |
Molekulargewicht |
384.1 g/mol |
IUPAC-Name |
bis(3-chloro-4-methylphenyl)-(2-pyridin-2-ylethoxy)borane |
InChI |
InChI=1S/C21H20BCl2NO/c1-15-6-8-17(13-20(15)23)22(18-9-7-16(2)21(24)14-18)26-12-10-19-5-3-4-11-25-19/h3-9,11,13-14H,10,12H2,1-2H3 |
InChI-Schlüssel |
YUYUKEBWUZBYPG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OCCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)
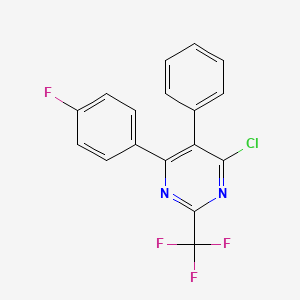
![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)
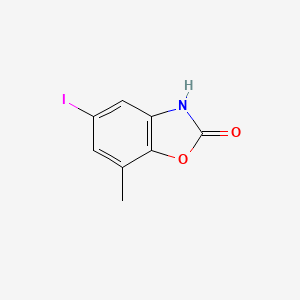

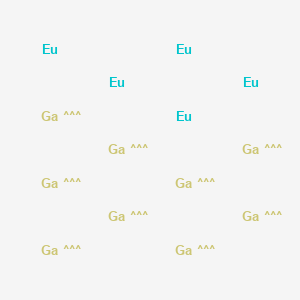
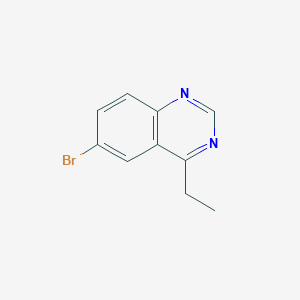
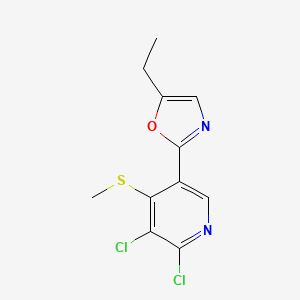
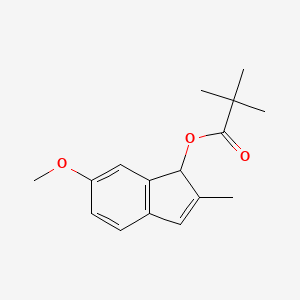
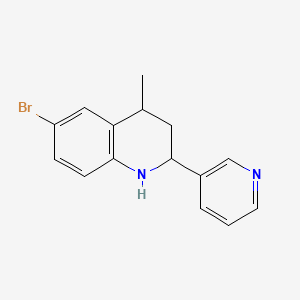
![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)
![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)

